2-Methoxy-1-oxaspiro[4.5]decan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-oxaspiro[45]decan-8-ol is a chemical compound belonging to the spiroketal family Spiroketals are characterized by a spiro-connected cyclic ether structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-oxaspiro[4.5]decan-8-ol can be achieved through a multi-step process involving the formation of the spiroketal core. One common method involves the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst to form a spiroketal intermediate. This intermediate is then subjected to methoxylation to introduce the methoxy group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-oxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal structure into more saturated forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the spiroketal ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized spiroketals .
Scientific Research Applications
2-Methoxy-1-oxaspiro[4.5]decan-8-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-Methoxy-1-oxaspiro[4.5]decan-8-ol exerts its effects involves interactions with various molecular targets. The spiroketal structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: Similar spiroketal structure but lacks the methoxy group.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Contains a spiroketal core with different functional groups.
8-oxa-2-azaspiro[4.5]decane: Another spiroketal compound with distinct substituents
Uniqueness
2-Methoxy-1-oxaspiro[4.5]decan-8-ol is unique due to the presence of the methoxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in synthesis and medicinal chemistry .
Properties
CAS No. |
817206-98-7 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-methoxy-1-oxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C10H18O3/c1-12-9-4-7-10(13-9)5-2-8(11)3-6-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
NPOWVPUFOXQZBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(O1)CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.